4-Isobutylstyrene

描述

Research Significance and Context in Organic Synthesis

The significance of 4-isobutylstyrene in organic synthesis is intrinsically linked to its reactive vinyl group and the isobutyl-substituted aromatic ring. This structure allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Researchers have explored numerous synthetic routes to and from this compound, driven by the need for efficient and sustainable chemical processes. Its utility is particularly prominent in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of profen drugs.

Strategic Role as a Synthetic Intermediate

The strategic importance of this compound lies in its function as a pivotal intermediate, most notably in the production of ibuprofen (B1674241). researchgate.netgoogle.com Several industrial syntheses of ibuprofen have been developed that utilize this compound as a key precursor. researchgate.net For instance, the carbonylation of this compound presents a direct route to ibuprofen. researchgate.net This involves the reaction of this compound with carbon monoxide and water in the presence of a palladium catalyst. researchgate.net

Beyond its role in drug synthesis, this compound is also employed in the polymer industry. It can be used to prepare copolymer series for applications such as migration imaging. lookchem.com The incorporation of the isobutyl group can impart specific properties to the resulting polymers.

Evolution of Research Interest in this compound

The research interest in this compound has evolved in tandem with the growing demand for its downstream products and the continuous pursuit of more efficient and environmentally friendly synthetic methods. Early interest was heavily focused on its role in the synthesis of ibuprofen, with research aimed at optimizing reaction conditions and catalyst systems. researchgate.netgoogle.com

More recently, research has expanded to explore novel synthetic methodologies for preparing this compound itself. One notable example is the Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene (B1275543) and vinylboronic acid pinacol (B44631) ester, which provides an efficient route to the compound. jove.comnih.govnsf.gov This method is part of a broader trend in organic synthesis towards the use of catalytic, carbon-carbon bond-forming reactions. jove.comnsf.gov

Furthermore, the application of this compound has extended into new areas, such as the synthesis of borylated derivatives of NSAIDs. jove.comnih.govnsf.gov These novel compounds are being investigated for their potential therapeutic properties. jove.comnih.gov The development of asymmetric hydroformylation and hydrovinylation reactions of this compound to produce chiral intermediates for enantiomerically pure pharmaceuticals like (S)-(+)-Ibuprofen also represents a significant area of modern research. rsc.orgnih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆ lookchem.comnih.govscbt.com |

| Molecular Weight | 160.26 g/mol nih.govscbt.com |

| CAS Number | 63444-56-4 lookchem.comscbt.comchemicalbook.com |

| Boiling Point | 227°C lookchem.com |

| Melting Point | -36.9°C (estimate) lookchem.com |

| Density | 0.882 g/cm³ lookchem.com |

| Refractive Index | 1.5218 lookchem.com |

| Flash Point | 85°C lookchem.com |

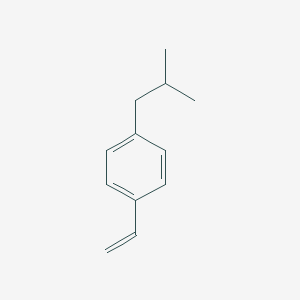

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979636 | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-56-4 | |

| Record name | p-Isobutylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Isobutylstyrene

Catalytic Coupling and Condensation Reactions

Catalytic coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors with high efficiency. For the synthesis of 4-isobutylstyrene, Suzuki-Miyaura cross-coupling and hydroformylation of styrene (B11656) derivatives are particularly prominent.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org It is widely employed for synthesizing styrenes, including this compound, due to its mild reaction conditions and broad functional group tolerance. wikipedia.orgsioc-journal.cn A common pathway involves the reaction of 1-bromo-4-isobutylbenzene (B1275543) with a vinylboronic acid ester. jove.comnsf.gov

The efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. The catalyst system, typically comprising a palladium precursor and a ligand, influences reactivity, stability, and selectivity. libretexts.org

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgresearchgate.net The choice of ligand is critical, as it modulates the electronic and steric environment of the palladium center. Electron-rich and bulky ligands are known to enhance the stability and reactivity of the catalyst, leading to higher turnover numbers. libretexts.org

Research has explored various classes of ligands, including phosphines and N-heterocyclic carbenes (NHCs). For instance, studies on related biaryl syntheses have shown that the coordination of ligands like α-aminophosphonates containing an oxadiazole ring can form efficient catalytic systems, likely through the formation of (N,O)-chelate palladium complexes. academie-sciences.fr The ring strain of the ligand, as seen in comparisons between aziridine- and azetidine-based ligands in Suzuki-Miyaura couplings, can also significantly impact the reaction outcome, affecting catalytic efficiency at very low loadings. mdpi.com

Table 1: Effect of Palladium Precursor on Suzuki-Miyaura Coupling Yield This table is illustrative, based on general findings for Suzuki-Miyaura reactions as specific comparative data for this compound was not available in the search results.

| Palladium Precursor | Typical Ligand | Observed Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Low | researchgate.net |

| PdCl₂(PPh₃)₂ | - | 55 | researchgate.net |

| Pd(PPh₃)₄ | - | Trace | researchgate.net |

Optimizing reaction parameters such as the solvent, base, and temperature is crucial for maximizing the yield and selectivity of this compound. The choice of base is particularly important as it participates in the transmetalation step. wikipedia.org While inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, studies have shown that the base's strength and nature can dramatically affect the reaction's success. researchgate.netmdpi.com

The solvent system also plays a pivotal role. Aprotic polar solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often in the presence of water, are frequently used. researchgate.netmdpi.com The selection of an appropriate solvent can influence catalyst solubility, reaction rates, and product yields. researchgate.net Machine learning has been employed to navigate the vast parameter space of substrates, catalysts, bases, and solvents to identify general, high-yielding conditions for Suzuki-Miyaura couplings. chemistryviews.org

Table 2: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling Data adapted from a study on phenylboronic acid and a benzodioxole derivative, illustrating the impact of solvent and base.

| Solvent | Base | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| MeCN | K₂CO₃ | PdCl₂(PPh₃)₂ | 30 | researchgate.net |

| Toluene | K₂CO₃ | PdCl₂(PPh₃)₂ | Not Detected | researchgate.net |

| Dioxane | K₂CO₃ | PdCl₂(PPh₃)₂ | 59 | researchgate.net |

| Dioxane | K₃PO₄ | Pd(PPh₃)₄ | Good | mdpi.com |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cnlibretexts.orgnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (e.g., 1-bromo-4-isobutylbenzene) to a low-valent palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate. sioc-journal.cnlibretexts.org Mechanistic studies suggest that the active catalyst may be a coordinatively unsaturated 12-electron monoligated palladium complex (PdL) rather than the more stable 14-electron species (PdL₂). chemrxiv.org

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (the vinyl group from vinylboronic acid) to the palladium(II) center. nih.gov The base is crucial here, activating the organoboron compound to form a more nucleophilic boronate species, which then reacts with the palladium(II) complex. wikipedia.org The exact pathway of this ligand exchange remains an area of active investigation. wikipedia.orgresearchgate.net

Reductive Elimination : In the final step, the two organic groups (the 4-isobutylphenyl and vinyl groups) on the palladium(II) center couple and are eliminated from the metal, forming the final product, this compound. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. sioc-journal.cnlibretexts.org

This well-established mechanism provides a framework for rationally designing and optimizing the synthesis of this compound and other cross-coupled products.

Hydroformylation, or the "oxo" process, is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. mdpi.com When applied to a styrene derivative, this reaction can yield both a branched aldehyde (2-arylpropanal) and a linear aldehyde (3-arylpropanal).

Rhodium-based catalysts are highly effective for hydroformylation, operating under milder conditions than older cobalt-based systems. mdpi.com The regioselectivity of the reaction—the ratio of branched to linear aldehyde products—is a critical aspect and can be controlled by the choice of ligands coordinated to the rhodium center.

For the hydroformylation of this compound, a rhodium catalyst with triphenylphosphine (B44618) ligands has been reported to achieve a 78% yield at 80°C and 20 bar of syngas (CO/H₂). Studies on the hydroformylation of the parent compound, styrene, provide significant insight into achieving high regioselectivity for the desired branched product. The use of specific phosphine (B1218219) ligands, such as (R,R)-Ph-bpe, can lead to extremely high yields (>99%) and high branched-selectivity (93%). rsc.org Other research has shown that phosphole ligands can also yield high regioselectivity for the branched isomer at lower temperatures. researchgate.net The development of novel promoters, such as hybrid phosphates, has also been shown to facilitate highly regioselective hydroformylation of styrenes under remarkably mild conditions. mdpi.com

Table 3: Ligand Effects on Regioselectivity in Rhodium-Catalyzed Hydroformylation of Styrene

| Ligand(s) | Yield (%) | Branched/Linear Ratio | Reference |

|---|---|---|---|

| BIPHEP / (S)-BINAP | 28 | 84/16 | rsc.org |

| BIPHEP / (S,S)-BDPP | - | 78/22 | rsc.org |

| (R,R)-Ph-bpe | >99 | 93/7 | rsc.org |

| Phosphole Ligand | - | High (at 40°C) | researchgate.net |

| Triphenyl Phosphate (B84403) (Promoter) | 40 | 6.6:1 | mdpi.com |

The mechanism involves the coordination of the alkene to a rhodium-hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. The regioselectivity is determined at this stage, with steric and electronic factors of the ligand influencing whether the hydride adds to the C1 or C2 carbon of the styrene double bond. mdpi.com Subsequent CO insertion and hydrogenolysis yield the aldehyde product and regenerate the catalyst.

Hydroformylation of Styrene Derivatives

Application in Continuous-Flow Reactor Systems

The synthesis of this compound, a key intermediate, has been adapted to continuous-flow reactor systems to enhance reaction efficiency, control, and safety. syrris.jpnih.gov Flow chemistry involves pumping reagents through a tube or capillary, often heated or cooled, to achieve a continuous reaction process. syrris.jp This methodology offers superior heat and mass transfer compared to traditional batch methods, which can lead to reduced reaction times and improved product yields. ucl.ac.uk

Microreactors, a type of continuous-flow system, have been shown to decrease reaction times by as much as 40% for related hydrogenation processes. These systems can range from small, etched glass microreactors to larger plate-based reactors made of materials like silicon carbide for manufacturing scales. syrris.jp The primary advantage of employing continuous-flow reactors is the precise control over reaction parameters, which is critical for optimizing the synthesis of fine chemicals like the precursors to ibuprofen (B1674241). ucl.ac.uk While specific studies focusing exclusively on the continuous-flow synthesis of this compound are part of broader processes, such as the multi-step synthesis of ibuprofen, the principles apply directly. ucl.ac.ukresearchgate.net For instance, the dehydration of 1-(4-isobutylphenyl)ethanol (B131453) is a step that can be integrated into a continuous-flow setup, leading directly to the formation of this compound before it is consumed in a subsequent reaction. researchgate.netcomsol.com

Iron-Catalyzed Hydromagnesiation in Sequential Synthetic Pathways

A significant advancement in the synthesis of this compound involves the use of iron-catalyzed hydromagnesiation in a sequential pathway. acs.orgresearchgate.net This methodology serves as a key step in a multi-stage synthesis process, ultimately leading to commercially important molecules. acs.orgacs.org The process utilizes sequential iron-catalyzed alkyl-aryl and aryl-vinyl cross-coupling reactions to produce this compound. acs.orgresearchgate.net This is followed by another iron-catalyzed hydromagnesiation of the this compound and subsequent reaction with carbon dioxide. acs.orglookchem.com

The reaction employs inexpensive, non-toxic, and air- and moisture-stable iron(III) acetylacetonate (B107027) as a precatalyst, often in combination with simple amine ligands. acs.orgresearchgate.net This approach is notable for its excellent yields and mild reaction conditions, proceeding at temperatures between 0°C and room temperature at atmospheric pressure. acs.orgresearchgate.net The hydromagnesiation of the styrene derivative with an agent like ethylmagnesium bromide generates a benzylic Grignard reagent. acs.orgacs.org This intermediate is stable enough to be stored for at least two weeks without significant loss of activity. acs.orgresearchgate.net This iron-catalyzed pathway represents a sustainable and efficient alternative to methods relying on more expensive and sensitive reagents. researchgate.net

Decomposition and Elimination Reactions

Catalytic Decomposition of 1,2-Di(4-isobutylphenyl)ethane

An alternative synthetic route to this compound is through the catalytic decomposition of 1,2-di(4-isobutylphenyl)ethane. google.comepo.org This process involves the thermal cracking of the larger hydrocarbon molecule in the presence of a catalyst to yield this compound and isobutylbenzene. google.com This method is presented as an industrially and economically viable way to produce high-purity this compound. google.com The reaction is typically carried out at high temperatures, in the range of 400°C to 600°C, and in the presence of an inert gas. google.com The use of an inert gas diluent, such as nitrogen, argon, or steam, is preferable, with a molar ratio of inert gas to the ethane (B1197151) substrate of at least 50. google.com

Solid Acid Catalyst Screening and Optimization

The selection and optimization of the catalyst are critical for the successful decomposition of 1,2-di(4-isobutylphenyl)ethane. Solid acid catalysts are primarily used for this reaction. google.comgoogle.com A patent for this process specifies that suitable catalysts are selected from the group consisting of clay, silica-alumina, and zeolite. google.com These materials provide the necessary acidic sites to facilitate the cracking of the C-C bond in the ethane bridge of the starting material. The reaction temperature is a key parameter to optimize, with a specified range of 400°C to 600°C. google.com Below this range, the reaction rate is too low, while temperatures above it may lead to undesirable side reactions and catalyst deactivation.

| Catalyst Type | General Composition | Typical Temperature Range (°C) | Reference |

| Clay | Hydrated aluminium phyllosilicates | 400 - 600 | google.com |

| Silica-Alumina | Amorphous aluminosilicate | 400 - 600 | google.com |

| Zeolite | Crystalline aluminosilicates | 400 - 600 | google.com |

Dehydration Routes from Alcohol Precursors

A prevalent and well-established method for synthesizing this compound is the dehydration of its corresponding alcohol precursor, 1-(4-isobutylphenyl)ethanol. google.com This reaction is a fundamental step in several multi-stage syntheses of valuable pharmaceuticals. comsol.comepo.org The process involves the elimination of a water molecule from the alcohol under acidic conditions to form the vinyl group characteristic of the styrene.

This dehydration is often the initial step in a catalytic cycle. comsol.com For instance, in certain ibuprofen synthesis pathways, 1-(4-isobutylphenyl)ethanol is first dehydrated to form this compound, which then undergoes further reactions like hydrohalogenation and carbonylation. comsol.com While the dehydration step itself is straightforward, achieving high yields requires careful control of conditions to prevent side reactions. epo.org The choice of catalyst and reaction conditions can influence the purity of the resulting this compound. google.com This route is frequently cited due to the relative accessibility of the alcohol precursor, which can be synthesized by reducing 4-isobutylacetophenone. researchgate.netgoogle.com

Precursor Synthesis and Interconversion Routes Relevant to this compound Production

The efficient synthesis of this compound is highly dependent on the availability and synthesis of its immediate precursors, most notably 4-isobutylbenzaldehyde (B42465). The production of this key aromatic aldehyde can be approached through various synthetic pathways. These routes primarily involve the construction of the substituted benzene (B151609) ring followed by the introduction or modification of the formyl group. Key methodologies include the direct alkylation of an aromatic aldehyde scaffold and the functional group transformation of a pre-existing substituted benzene derivative, such as a carboxylic acid.

Friedel-Crafts Alkylation for Aromatic Aldehyde Precursors

The Friedel-Crafts reaction is a fundamental method in organic chemistry for attaching substituents to aromatic rings. byjus.com Specifically, Friedel-Crafts alkylation facilitates the formation of a carbon-carbon bond by reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commt.com This electrophilic aromatic substitution involves the generation of a carbocation from the alkyl halide, which then attacks the electron-rich aromatic ring. mt.com

In the context of producing precursors for this compound, Friedel-Crafts alkylation is employed to synthesize 4-isobutylbenzaldehyde. This involves the electrophilic substitution of a benzaldehyde (B42025) derivative with an isobutyl-containing electrophile. A notable approach uses benzaldehyde and an isobutyl halide, like isobutyl chloride, with a Lewis acid catalyst. The reaction is typically conducted at controlled temperatures to manage selectivity and prevent side reactions. For instance, the reaction catalyzed by aluminum chloride at 0–5°C has been reported to achieve a 72% yield of 4-isobutylbenzaldehyde. Modifications to this method, such as using zeolite catalysts in solvent-free conditions, have demonstrated improved yields.

Table 1: Friedel-Crafts Alkylation Approaches for 4-Isobutylbenzaldehyde

| Catalyst | Alkylating Agent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Isobutyl chloride | 0–5°C | 72 |

Reduction of Carboxylic Acid Derivatives to Aldehydes

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation because aldehydes are generally more susceptible to reduction than the starting carboxylic acid. libretexts.org Consequently, the reaction tends to proceed to the primary alcohol. britannica.com To circumvent this, a common and effective strategy involves a two-step process: first, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride or an ester, and second, this derivative is reduced to the aldehyde using a mild and selective reducing agent. britannica.comchemistrysteps.com

For the synthesis of 4-isobutylbenzaldehyde, the precursor 4-isobutylbenzoic acid can be utilized. researchgate.net The carboxylic acid is first converted to its corresponding acyl chloride, typically using a reagent like thionyl chloride (SOCl₂). researchgate.net The resulting 4-isobutylbenzoyl chloride is more reactive than the aldehyde and can be selectively reduced. libretexts.org

Several specialized reducing agents have been developed for this partial reduction. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a sterically hindered, less reactive version of lithium aluminum hydride that can effectively reduce acyl chlorides to aldehydes with minimal over-reduction to the alcohol. libretexts.org Another widely used reagent is diisobutylaluminium hydride (DIBAH), which is particularly effective for the reduction of esters to aldehydes, a reaction that must often be carried out at low temperatures (e.g., -78 °C) to isolate the aldehyde product. chemistrysteps.comlibretexts.org Research has demonstrated the successful synthesis of 4-isobutylbenzaldehyde from 4-isobutylbenzoic acid by first converting the acid to the acyl chloride, followed by reduction. researchgate.net

Table 2: Reagents for the Reduction of Carboxylic Acid Derivatives to Aldehydes

| Carboxylic Acid Derivative | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Weaker reducing agent than LiAlH₄; allows for isolation of the aldehyde. | libretexts.org |

| Ester | Diisobutylaluminium hydride (DIBAH) | Reaction is typically run at low temperatures (-78°C) to prevent over-reduction. | libretexts.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Isobutylbenzaldehyde |

| 4-Isobutylbenzoic acid |

| 4-Isobutylbenzoyl chloride |

| Aluminum chloride |

| Benzaldehyde |

| Diisobutylaluminium hydride (DIBAH) |

| Ferric chloride |

| Isobutyl chloride |

| Lithium aluminum hydride |

| Lithium tri-tert-butoxyaluminum hydride |

| Thionyl chloride |

Advanced Chemical Transformations and Derivatizations of 4 Isobutylstyrene

Catalytic Hydrovinylation Reactions

Catalytic hydrovinylation, the addition of ethylene (B1197577) across the double bond of a substrate, represents an atom-economical method for carbon-carbon bond formation. researchgate.net For 4-isobutylstyrene, this reaction is a key step in producing chiral intermediates for pharmacologically active molecules.

The asymmetric hydrovinylation of vinylarenes like this compound allows for the creation of a stereogenic center, leading to enantiomerically enriched products. nih.gov This transformation is of particular interest as it provides access to 3-(4-isobutylphenyl)-1-butene, a direct precursor to the widely used anti-inflammatory drug, (S)-Ibuprofen. nih.govnih.gov Nickel-based catalytic systems have been extensively studied and proven effective for this purpose. thieme-connect.de

The success of nickel-catalyzed asymmetric hydrovinylation hinges on the design of the chiral ligand employed. rsc.org A variety of ligand classes have been developed and fine-tuned to maximize enantioselectivity and catalytic activity.

Phosphoramidite (B1245037) Ligands: These ligands have demonstrated exceptional efficacy. For instance, a phosphoramidite ligand derived from (S)-2,2'-binaphthoyl-benzyl-(R)-[l-(l-naphthylethyl)]amine (L1) used with a nickel precursor like [(allyl)NiBr]₂ and a non-coordinating borate (B1201080) salt (NaBARF) achieved a 98% yield and 96% enantiomeric excess (ee) for the hydrovinylation of this compound. nih.gov The versatility of phosphoramidite ligands allows for modification of both the biaryl and amine components to improve selectivity for specific substrates. nih.gov

Carbohydrate-Derived Diarylphosphinites: Ligands synthesized from readily available carbohydrates offer a tunable and effective alternative. nih.gov In conjunction with a nickel catalyst and a highly dissociated counterion, these phosphinite ligands have yielded some of the best selectivities for the hydrovinylation of this compound. nih.govacs.org One promising ligand in this class, when used at a 1 mol% loading, resulted in over 99% yield and selectivity, although with a more moderate enantiomeric excess of 74%.

Azaphospholene Ligands: The pinene-derived azaphospholene ligand, (R,R)-7, has been noted for affording unprecedented enantioselectivities in the nickel-catalyzed hydrovinylation of various vinylarenes, including this compound. nih.govthieme-connect.de

Phospholane (B1222863) Ligands: Chiral phospholane ligands bearing hemilabile groups have also been explored. Increasing the steric bulk of substituents on the phospholane ring from methyl to ethyl improved the enantioselectivity for this compound hydrovinylation to 67% ee. researchgate.net Further modifications, such as incorporating chiral acetal (B89532) motifs, have led to even better results, with one such ligand achieving 91% ee. researchgate.net

The common feature among many successful ligands is the presence of a hemilabile donor group, which is believed to play a crucial role in the catalytic cycle. nih.govacs.org

Achieving high enantiomeric excess (ee) and regioselectivity (favoring the branched product over the linear one) requires careful optimization of several reaction parameters.

Counterions: The choice of the counterion is critical. Early protocols often used Lewis acids like Et₃Al₂Cl₃. nih.gov However, the introduction of bulky, non-coordinating anions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻), has been a major breakthrough. nih.govnih.gov These anions promote the formation of a more active cationic nickel species, leading to significantly improved catalyst activity and selectivity, often allowing reactions to proceed at lower temperatures with higher fidelity. acs.org

Temperature: Reaction temperature has a profound impact on enantioselectivity. For the hydrovinylation of this compound using a phosphoramidite ligand system, performing the reaction at -78 °C yielded a product with 96% ee, whereas the same reaction at 0 °C resulted in a lower 92% ee. nih.gov

Ligand Tuning: As mentioned previously, the ligand structure is the primary determinant of stereochemical control. Fine-tuning the steric and electronic properties of the ligand is essential for optimizing the reaction for a specific substrate like this compound. nih.gov For example, while one ligand may be optimal for styrene (B11656), a different, specifically tuned ligand might be required to achieve maximum ee for this compound. nih.gov

The table below summarizes selected results for the asymmetric hydrovinylation of this compound under various optimized conditions.

| Ligand Type | Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phosphoramidite (L1) | [(allyl)NiBr]₂ / NaBARF | -78 | 98 | 96 | nih.gov |

| Carbohydrate-derived Diarylphosphinite | Ni(cod)₂ / NaBARF | -55 | >99 | 74 | |

| Phospholane with Chiral Acetal | Not specified | -55 | ~100 | 91 | researchgate.net |

| Ethyl-substituted Phospholane | Not specified | -55 | ~100 | 67 | researchgate.net |

The mechanism of nickel-catalyzed hydrovinylation has been a subject of extensive investigation. The prevailing hypothesis involves a cationic nickel-hydride ([Ni-H]⁺) as the key active species. thieme-connect.de This hydride is thought to add across the styrene double bond to form a nickel-benzyl intermediate, which then coordinates with ethylene, undergoes migratory insertion, and finally, through β-hydride elimination, releases the 3-aryl-1-butene product and regenerates the nickel-hydride catalyst. nih.govthieme-connect.de

However, detailed theoretical studies have challenged this traditional view. nih.gov Computational investigations suggest that a nickel-hydride intermediate may not be formed at all. nih.gov An alternative mechanism proposes that the precatalyst reacts with ethylene to form a nickel-alkyl species. This species then undergoes a direct β-hydride transfer to a coordinated styrene molecule, bypassing the formation of a discrete nickel-hydride. nih.gov This pathway could explain the general lack of isomerization of the product alkene, a common side reaction in many olefin transformations. nih.gov The fundamental properties of nickel, such as its ability to access radical pathways and undergo slow β-hydride elimination compared to other metals, are central to its unique catalytic activity in alkene functionalization. nih.gov The synergy between a hemilabile ligand and a highly dissociating counterion is crucial for stabilizing the catalytically active species and facilitating the key C-C bond-forming step. acs.org

The primary product of the successful asymmetric hydrovinylation of this compound is the chiral butene derivative, 3-(4-isobutylphenyl)-1-butene. nih.gov High regioselectivity is crucial, as the reaction must favor the formation of this branched isomer over the achiral linear isomer, 4-(4-isobutylphenyl)-1-butene. Under optimized conditions with appropriate nickel-ligand systems, the formation of the desired branched butene derivative can be achieved with greater than 99% regioselectivity. nih.gov The stereoselective synthesis of (S)-3-(4-isobutylphenyl)-1-butene is particularly valuable, as its subsequent oxidation provides a direct and enantiomerically pure route to (S)-Ibuprofen. nih.gov

Asymmetric Hydrovinylation and Enantioselective Catalysis

Optimization for High Enantiomeric Excess and Regioselectivity

Carbonylation and Hydrocarboxylation Reactions

Carbonylation and hydrocarboxylation reactions provide an alternative and direct route to transform this compound into 2-arylpropionic acids, such as ibuprofen (B1674241). researchgate.netgoogle.com

Hydrocarboxylation involves the reaction of this compound with carbon monoxide and water, typically in the presence of a palladium catalyst, to directly yield α-(4-isobutylphenyl)propionic acid (ibuprofen). researchgate.netgoogle.com

Hydroalkoxycarbonylation is a related process where an alcohol is used instead of water, producing the corresponding ester of ibuprofen. google.comrsc.org

These reactions are often catalyzed by palladium complexes in the presence of phosphine (B1218219) ligands. researchgate.net For instance, the hydrocarboxylation of this compound to ibuprofen has been reported using a palladium catalyst supported on carbon with triphenylphosphine (B44618) as a ligand. researchgate.net The process can be conducted in a two-phase system, which can simplify catalyst recycling. researchgate.net The reaction proceeds through the formation of an acyl-palladium intermediate, which then undergoes hydrolysis or alcoholysis to give the final carboxylic acid or ester product. Achieving high regioselectivity for the branched α-aryl acid over the linear isomer is a key challenge, often influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Palladium-Catalyzed Hydrocarboxylation to 2-Arylpropionic Acids

The conversion of this compound to 2-arylpropionic acids, particularly ibuprofen, is a cornerstone of its industrial application. Palladium-catalyzed hydrocarboxylation represents a direct and atom-economical method for this transformation. The reaction involves the addition of carbon monoxide and a hydrogen source (like water or an alcohol) across the double bond of the styrene derivative.

The process typically utilizes a palladium catalyst, often in conjunction with a phosphine ligand and a mineral acid, to achieve high regioselectivity for the branched product, which is the desired 2-arylpropionic acid, over the linear isomer. google.comwisc.edu Research has shown that catalyst systems composed of palladium chloride (PdCl₂), copper(II) chloride (CuCl₂), and a ligand in a suitable solvent can effectively catalyze the hydrocarboxylation of this compound. google.com For instance, using a PdCl₂/CuCl₂ catalyst system with a specific phosphine ligand in methanol (B129727) can yield methyl 2-(4-isobutylphenyl)propionate with high selectivity. google.com The reaction mechanism is believed to proceed through an acyl complex intermediate, with the subsequent hydrolysis or alcoholysis being the rate-determining step. researchgate.net

Different catalyst systems and reaction conditions have been explored to optimize the yield and selectivity. A homogeneous catalyst system comprising PdCl₂(PPh₃)₂ combined with p-toluenesulfonic acid (TsOH) and lithium chloride (LiCl) has demonstrated high reaction rates and selectivity for ibuprofen synthesis from intermediates like 1-(4-isobutylphenyl)ethanol (B131453), which can dehydrate in situ to form this compound. colab.ws Supported palladium catalysts have also been developed, offering advantages in catalyst recycling without significant loss of activity or selectivity. colab.wsresearchgate.net

| Catalyst System | Ligand/Additive | Solvent | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| PdCl₂/CuCl₂ | Neomenthyldiphenylphosphine | Methanol/MEK | 700 psig CO, 95-100°C, 5h | Methyl 2-(4-isobutylphenyl)propionate | 99% yield, 97:3 branched:linear | google.com |

| PdCl₂(PPh₃)₂ | TsOH, LiCl | - | 388 K, 5.4 MPa CO | Ibuprofen | >95% selectivity | colab.ws |

| Pd/C | PPh₃, TsOH, LiCl | - | - | 2-Arylpropionic acids | Improved activity and regioselectivity | researchgate.net |

Asymmetric Variants for Chiral Product Formation

The development of asymmetric versions of these transformations is of high importance, as only the (S)-enantiomer of many 2-arylpropionic acids, including ibuprofen, exhibits the desired therapeutic activity. Asymmetric hydrocarboxylation and related reactions aim to produce the single, desired enantiomer directly, avoiding the need for classical resolution.

One of the most elegant approaches involves the use of chiral ligands in palladium-catalyzed hydroalkoxycarbonylation. rsc.org By employing a chiral phosphine ligand, it is possible to induce enantioselectivity in the carbonylation step. For example, using (S)-2-dicyclopentylphosphino-2′-methoxy-1,1′-binaphthyl as a chiral ligand in the palladium-catalyzed asymmetric hydroalkoxycarbonylation of this compound provides a direct route to the corresponding chiral 2-arylpropionic acid. rsc.org

Another significant pathway is asymmetric hydrovinylation, which involves the addition of ethylene across the double bond of this compound. nih.gov This reaction, catalyzed by nickel complexes with chiral phosphoramidite ligands, can produce 3-(4-isobutylphenyl)-1-butene with very high enantioselectivity (e.g., 96% ee). nih.gov This intermediate can then be converted to (S)-ibuprofen in a subsequent oxidative cleavage step, providing a highly efficient three-step synthesis from the starting vinyl arene. nih.gov The enantioselectivities achieved through this method are among the highest reported for the synthesis of intermediates for this class of compounds. nih.gov

| Reaction Type | Catalyst/Ligand | Reactant | Intermediate/Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroalkoxycarbonylation | Palladium / (S)-2-dicyclopentylphosphino-2′-methoxy-1,1′-binaphthyl | CO, Alcohol | (S)-Ibuprofen ester | - | rsc.org |

| Asymmetric Hydrovinylation | Nickel / Chiral Phosphoramidite | Ethylene | 3-(4-isobutylphenyl)-1-butene | up to 96% | nih.gov |

Boracarboxylation Reactions

Copper-Catalyzed Regioselective Boracarboxylation of Vinyl Arenes

A novel and powerful transformation of vinyl arenes like this compound is the copper-catalyzed boracarboxylation. This reaction involves the simultaneous introduction of a boron-containing group and a carboxyl group across the double bond. The process is highly regioselective, yielding α-aryl-β-boryl-propionic acids. nih.govsciprofiles.com

The reaction is typically carried out under mild conditions, using an N-heterocyclic carbene (NHC)-copper(I) catalyst, a diboron (B99234) reductant like bis(pinacolato)diboron (B136004) (B₂pin₂), and carbon dioxide (often from a balloon) at room temperature. jove.com This method has been successfully applied to this compound to synthesize a borylated derivative of ibuprofen, referred to as "bora-ibuprofen," on a multi-gram scale. nih.govsciprofiles.com Initially developed using rigorous air- and moisture-free conditions in a glovebox, simpler benchtop protocols have since been established, making the synthesis more accessible. nih.govjove.com

Synthesis and Derivatization of Boron-Functionalized Compounds

The boron-functionalized products obtained from the boracarboxylation of this compound are versatile synthetic intermediates. The pinacolylboron-functionalized ibuprofen (pinB-ibuprofen) can undergo further transformations at the boron center. sciprofiles.com

One key derivatization is the deprotection of the pinacol (B44631) boronic ester. This can be achieved through transesterification with diethanolamine (B148213) (DEA), which forms a spirocyclic boralactonate organic salt. sciprofiles.com Subsequent acid-mediated hydrolysis of the DEA group and further transesterification or transamination allows for the synthesis of a diverse range of new boron-containing ibuprofen derivatives. sciprofiles.com This ability to modify the boron moiety opens up avenues for creating new chemical entities with potentially unique properties.

Stability and Reactivity of Boracarboxylated Products

The boracarboxylated products, such as bora-ibuprofen, demonstrate sufficient stability to be isolated and used in subsequent chemical manipulations. sciprofiles.comnsf.gov The initial product of the copper-catalyzed reaction is an α-aryl-β-boryl-propionic acid, which exists as a stable compound. nih.gov The pinacol ester form (pinB-ibuprofen) serves as a robust intermediate for further functionalization. sciprofiles.com

The reactivity of these compounds is centered around the carbon-boron bond. Organoboron compounds are well-known for their utility in a wide array of chemical reactions, including the renowned Suzuki-Miyaura cross-coupling. jove.com The development of methods to synthesize these boron-functionalized derivatives from this compound expands the synthetic toolbox for creating complex molecules. nih.govnsf.gov It is important to note that the starting material, this compound, is susceptible to polymerization and should be stored at low temperatures in the dark. jove.com

Other Significant Reaction Pathways

Beyond the aforementioned transformations, this compound participates in several other synthetically useful reactions.

Iron-Catalyzed Hydromagnesiation : An alternative route to ibuprofen from this compound involves an iron-catalyzed hydromagnesiation reaction. acs.orgresearchgate.net Using ethylmagnesium bromide and an inexpensive, non-toxic iron(III) acetylacetonate (B107027) precatalyst, a benzylic Grignard reagent is formed. This intermediate can be trapped by bubbling carbon dioxide through the solution to yield ibuprofen in excellent yield. The entire sequence, including the synthesis of this compound via iron-catalyzed cross-coupling, can be performed at or near room temperature. acs.org

Asymmetric Hydrocyanation : The addition of hydrogen cyanide across the double bond can be achieved using nickel-based catalyst systems. Enantioselective variants using chiral phosphine-phosphite ligands derived from TADDOL have been explored, leading to the formation of chiral nitriles. uni-koeln.de These nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.

Epoxidation : The vinyl group of this compound can be epoxidized. Asymmetric epoxidation using chiral manganese (Salen) complexes has been reported as a method to introduce chirality, although achieving high enantioselectivity can be challenging. wisc.edu

These diverse reaction pathways underscore the synthetic versatility of this compound as a building block for complex organic molecules beyond its primary use as a precursor to ibuprofen.

Oxidation Reactions of Vinyl Moieties

The oxidation of the vinyl group in this compound is a key transformation, providing access to valuable carbonyl compounds and carboxylic acids. Common methods include epoxidation, oxidative cleavage, and Wacker-type oxidations.

Epoxidation: The conversion of the double bond to an epoxide creates a reactive three-membered ring, a versatile intermediate for further synthesis. Chiral epoxides can be synthesized using asymmetric catalysts. For instance, (Salen)manganese complexes have been employed as catalysts for the enantioselective epoxidation of unfunctionalized olefins like this compound. thieme-connect.de Biocatalytic methods using peroxygenases have also been explored for the epoxidation of styrene derivatives, offering a green alternative to traditional chemical methods. These enzymatic reactions can proceed in non-aqueous media, potentially leading to high product concentrations.

Oxidative Cleavage: This reaction breaks the carbon-carbon double bond, typically yielding aldehydes or carboxylic acids. The oxidative cleavage of the hydrovinylation product of this compound is a critical step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov Ozonolysis is a common method, where the double bond is cleaved by ozone, followed by a work-up to yield an aldehyde. nih.gov This intermediate aldehyde can then be further oxidized to the corresponding carboxylic acid, (S)-ibuprofen, using reagents like sodium chlorite (B76162) (NaClO₂) without significant racemization. nih.gov Alternative oxidative cleavage reagents include potassium permanganate (B83412) (KMnO₄) or a combination of ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄).

| Oxidation Method | Reagents | Product Type | Significance | Reference(s) |

| Asymmetric Epoxidation | (Salen)manganese complexes | Chiral Epoxide | Synthesis of chiral intermediates | thieme-connect.de |

| Biocatalytic Epoxidation | Peroxygenase, tBuOOH | Epoxide | Green chemistry approach | |

| Ozonolysis | 1. O₃, CH₂Cl₂/pyridine2. Reductive workup | Aldehyde | Ibuprofen synthesis intermediate | nih.gov |

| Aldehyde Oxidation | NaClO₂ | Carboxylic Acid (Ibuprofen) | Final step in Ibuprofen synthesis | nih.gov |

| Oxidative Cleavage | RuCl₃ / NaIO₄ | Carboxylic Acid (Ibuprofen) | Alternative to ozonolysis |

Wacker Oxidation: The Wacker process traditionally refers to the palladium(II)-catalyzed oxidation of a terminal alkene to a methyl ketone. researchgate.net This transformation is applicable to this compound, converting the vinyl group into an acetyl group to form 4-isobutylacetophenone. The reaction typically uses a palladium(II) salt as the catalyst, water as the nucleophile, and a co-oxidant like copper(II) chloride (CuCl₂) to regenerate the active palladium catalyst. ku.edu This method provides a direct route to an important ketone intermediate. researchgate.net

Reduction Reactions of the Styrene Moiety

The reduction of this compound primarily involves the hydrogenation of the vinyl group's carbon-carbon double bond to yield 4-isobutylethylbenzene. This reaction converts the unsaturated styrenic moiety into a saturated alkyl chain.

Catalytic Hydrogenation: This is the most common method for reducing the double bond of an alkene. msu.edulibretexts.orglibretexts.org The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. msu.edu Commonly used catalysts are finely divided metals such as palladium, platinum, and nickel. libretexts.org For example, palladium on a carbon support (Pd/C) is a highly effective catalyst for this transformation. researchgate.net The process typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond as the alkene is adsorbed onto the catalyst surface. msu.edulibretexts.org This reaction is generally exothermic and proceeds efficiently under various conditions of temperature and pressure. libretexts.org While the hydrogenation of 4-isobutylacetophenone to its corresponding alcohol is a step in some syntheses of ibuprofen, the direct hydrogenation of this compound itself leads to the saturated analogue, 4-isobutylethylbenzene. researchgate.netgoogle.com

| Reaction | Reagents | Catalyst | Product | Reference(s) |

| Catalytic Hydrogenation | H₂ | Pd/C, PtO₂, Ra-Ni | 4-Isobutylethylbenzene | researchgate.netmsu.edulibretexts.org |

Electrophilic and Nucleophilic Addition Reactions across the Double Bond

The electron-rich double bond of this compound is susceptible to attack by a variety of electrophilic and nucleophilic reagents, leading to a diverse range of functionalized products. These addition reactions are fundamental in expanding the synthetic utility of this compound.

Hydrovinylation: This nickel-catalyzed reaction involves the addition of ethylene across the double bond of a vinylarene. thieme-connect.de The asymmetric hydrovinylation of this compound is a highly efficient and selective method for producing 3-(4-isobutylphenyl)-1-butene, a key chiral intermediate for the synthesis of (S)-ibuprofen. nih.gov The reaction can be performed with high yields and excellent enantioselectivities (up to 96% ee) using chiral phosphoramidite or carbohydrate-derived phosphinite ligands. nih.govacs.org

Hydrocyanation: The addition of hydrogen cyanide (HCN) across the double bond, known as hydrocyanation, is another important carbon-carbon bond-forming reaction. researchgate.netwikipedia.org Nickel complexes are typically used to catalyze this transformation. researchgate.net Asymmetric hydrocyanation of this compound provides a direct route to chiral nitriles, which are versatile precursors for carboxylic acids and amines. nih.gov

Hydroformylation: This process, also known as the oxo process, involves the addition of hydrogen and carbon monoxide (syngas) across the double bond to form an aldehyde. google.com The rhodium-catalyzed hydroformylation of this compound yields α-(4-isobutylphenyl)propionaldehyde, another direct precursor to ibuprofen. google.com The regioselectivity of the reaction is a key factor, favoring the formation of the branched aldehyde isomer necessary for the synthesis of the 2-arylpropionic acid.

Hydrohalogenation and Hydration: The addition of hydrogen halides (HX), such as hydrogen chloride (HCl), follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon of the vinyl group and the halide adds to the more substituted, benzylic carbon. comsol.comwikipedia.org This reaction converts this compound into 1-chloro-1-(4-isobutylphenyl)ethane, an activated substrate for subsequent reactions like carbonylation. comsol.com Similarly, acid-catalyzed hydration involves the addition of water across the double bond to produce 1-(4-isobutylphenyl)ethanol, again following Markovnikov regioselectivity. libretexts.orgsavemyexams.com

Hydromagnesiation: In this reaction, a magnesium-hydride bond adds across the alkene. The iron-catalyzed hydromagnesiation of this compound using a Grignard reagent like isobutylmagnesium bromide has been reported. acs.orgresearchgate.net This transformation generates a benzylic Grignard reagent intermediate, which can then be carboxylated by reaction with CO₂ to afford ibuprofen. acs.org

| Addition Reaction | Reagents | Catalyst/Promoter | Product | Reference(s) |

| Hydrovinylation | Ethylene (C₂H₄) | Nickel complexes with chiral ligands | 3-(4-Isobutylphenyl)-1-butene | thieme-connect.denih.govacs.org |

| Hydrocyanation | Hydrogen Cyanide (HCN) | Nickel complexes | 2-(4-Isobutylphenyl)propanenitrile | nih.govresearchgate.net |

| Hydroformylation | CO / H₂ | Rhodium complexes | α-(4-Isobutylphenyl)propionaldehyde | google.comgoogle.com |

| Hydrohalogenation | HCl | - | 1-Chloro-1-(4-isobutylphenyl)ethane | comsol.com |

| Hydration | H₂O | Acid (e.g., H₂SO₄) | 1-(4-Isobutylphenyl)ethanol | libretexts.orgsavemyexams.com |

| Hydromagnesiation | i-BuMgBr | Iron complexes | (1-(4-Isobutylphenyl)ethyl)magnesium bromide | acs.orgresearchgate.net |

Polymerization Studies of 4 Isobutylstyrene

Stereospecific Polymerization Methodologies

Stereospecific polymerization refers to methods that produce polymers with a controlled spatial arrangement of the monomer units, known as tacticity. This control over the polymer's microstructure is crucial as it significantly influences the material's physical and mechanical properties.

Syndiospecific polymerization of styrene (B11656) derivatives results in syndiotactic polystyrene (sPS), a crystalline polymer with a high melting point and good chemical resistance. This controlled microstructure is achieved through specific catalyst systems that dictate the alternating stereochemistry of the phenyl groups along the polymer chain. The production of sPS-based copolymers with specific stereoregularity is a key strategy to enhance properties like adhesion and compatibility with other materials. mdpi.com For instance, syndioselective copolymerization of styrene with butadiene has been achieved using catalysts based on Group 3 metals like neodymium and yttrium. mdpi.com

The degree of syndiotacticity, often expressed as the percentage of racemic dyads (r), directly impacts the polymer's properties. Highly syndiotactic polymers (rrrr > 90%) exhibit enhanced crystallinity and thermal stability. The development of discrete, single-site catalysts has been pivotal in achieving high levels of syndiospecificity in the polymerization of various monomers, including styrene.

The formation of stereoregular polymers from 4-isobutylstyrene is highly dependent on the catalyst system employed. Metallocene catalysts, particularly those from Group 4 in combination with a cocatalyst like methylaluminoxane (B55162) (MAO), have been instrumental in producing both isotactic and syndiotactic polystyrenes. mdpi.comchemistrydocs.com

For syndiotactic polystyrene, half-sandwich titanium complexes with a cyclopentadienyl (B1206354) (Cp) ligand and a coordinating ligand are often used. The structure of the ligands plays a crucial role in the stereocontrol of the polymerization. For example, the bulkiness of the cyclopentadienyl moiety can influence the content of syndiotactic polystyrene in copolymers. mdpi.com

Isotactic polystyrene, on the other hand, can be synthesized using Ziegler-Natta catalysts or certain metallocene systems. The mechanism of stereocontrol in these systems often involves a chain-end control mechanism, where the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the incoming monomer. researchgate.net

Below is a table summarizing catalyst systems used for stereoregular styrene polymerization:

| Catalyst System | Monomer(s) | Resulting Polymer Microstructure | Reference |

| Group 3 Metal Complexes / [Ph3C]+[B(C6F5)4]− | Styrene, 1,5-Hexadiene | Syndiotactic Polystyrene sequences | mdpi.com |

| C6F5-substituted bis(phenoxyimine) titanium dichloride complex | Styrene | Isotactic Polystyrene | researchgate.net |

| [Ni(CH3CN)6]2+ 2[BF4]-/Ph3P/Et2AlCl | Styrene, Ethylene (B1197577) | Hydrovinylation products | nih.gov |

| (PCy3)2(CO)Ru(Cl)H / HBF4.OEt2 | Styrene | Hydrovinylation products | nih.gov |

Syndiospecific Polymerization for Controlled Microstructure

Copolymerization Strategies

Copolymerization involves the polymerization of two or more different monomers. This strategy is employed to create materials with a combination of properties from the constituent homopolymers or to introduce novel functionalities.

Block copolymers consist of two or more long sequences or "blocks" of different monomers. The synthesis of block copolymers containing this compound can be achieved through living polymerization techniques, such as living anionic or cationic polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

For instance, living cationic polymerization has been utilized to synthesize well-defined block copolymers of isobutylene (B52900) and styrene. mdpi.comkpi.ua This method allows for the sequential addition of monomers, leading to the formation of block copolymers with controlled block lengths and narrow molecular weight distributions. kpi.ua A common initiating system for the synthesis of poly(styrene-b-isobutylene-b-styrene) (SIBS) involves a difunctional initiator and a Lewis acid co-initiator like titanium tetrachloride (TiCl4). mdpi.com

A two-step synthesis strategy using a neodymium phosphate (B84403) ester catalyst has been developed to create diene-styrene diblock copolymers with a high content of cis-1,4 units. rsc.org This approach leverages the stereoselectivity of the rare earth catalyst for conjugated dienes while enabling the polymerization of styrene. rsc.org

In block copolymer thin films, the microphase separation can be guided to create highly regular nanopatterns, which have potential applications in nanotechnology and nanoelectronics. mdpi.comfudan.edu.cn The orientation and alignment of these nanostructures can be controlled by factors such as film thickness and interactions with the substrate. mdpi.comfudan.edu.cn For example, in liquid-crystalline block copolymers, the alignment of the liquid-crystalline domains can direct the self-assembly process, leading to highly ordered nanostructures. sci-hub.se

The table below illustrates different block copolymer systems and their self-assembled structures:

| Block Copolymer System | Self-Assembled Structure | Influencing Factors | Reference |

| Linear Polyethylene glycol-Polystyrene (PEG-PS) | Hexagonally packed cylinders | Polymer architecture | nih.gov |

| 4-arm star PEG-PS | Hexagonal close-packed spheres | Polymer architecture | nih.gov |

| 8-arm star PEG-PS | Disordered spheres | Polymer architecture | nih.gov |

| Liquid-Crystalline Block Copolymers | Parallel or perpendicular nanocylinders | Liquid-crystalline alignment | sci-hub.se |

Synthesis of Novel Block Copolymers incorporating this compound Units

Polymerization Inhibition and Control

Uncontrolled polymerization can be a significant issue during the synthesis, storage, and transportation of reactive monomers like styrene and its derivatives. mdpi.com Polymerization inhibitors are chemical compounds added to prevent premature and undesired polymerization.

For styrene polymerization, stable nitroxide radicals and certain phenolic compounds have been shown to be effective inhibitors. mdpi.com For example, 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-hydroxy-TEMPO) and 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP) have demonstrated significant inhibitory effects. mdpi.com The effectiveness of these inhibitors is related to their ability to scavenge free radicals, which are the initiators of the polymerization process.

Furthermore, synergistic effects can be observed when a combination of inhibitors is used. A blend of 4-hydroxy-TEMPO and DTBMP has been shown to provide superior inhibition of styrene polymerization compared to the individual components. mdpi.com The mechanism of this synergy often involves a reversible hydrogen atom transfer between the different inhibitor molecules. mdpi.com

The following table presents data on the effectiveness of various inhibitors on styrene polymerization after 4 hours:

| Inhibitor | Polymer Growth (%) | Conversion (%) |

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 |

| 4-hydroxy-2,2,6,6-tetramethyl piperidine (B6355638) 1-Oxyl (4-hydroxy-TEMPO) | 24.85 | 0.065 |

| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO) | 46.8 | 0.134 |

| Blend of 4-hydroxy-TEMPO (25 wt.%) and DTBMP (75 wt.%) | 6.8 | Not specified |

| Data sourced from a study on styrene polymerization inhibition. mdpi.com |

In-Depth Remain Largely Unexplored in Scientific Literature

Consequently, the generation of a detailed article focusing on the "," as outlined by the requested sections on inhibitor effectiveness and synergistic blends, cannot be fulfilled with scientifically accurate, specific data at this time. The available research on polymerization inhibition overwhelmingly focuses on unsubstituted styrene.

Although general principles of radical polymerization and inhibition that apply to styrene are expected to be broadly relevant to its derivatives, the presence of the 4-isobutyl group on the benzene (B151609) ring introduces specific electronic and steric factors. These factors can influence the monomer's reactivity, the stability of radical intermediates, and the interaction with inhibitor molecules. Therefore, directly extrapolating quantitative data from styrene studies to this compound would be scientifically unsound.

For context, studies on styrene have identified various effective inhibitors and explored their mechanisms. Research has shown that stable nitroxide radicals and phenolic compounds are effective in preventing the undesired polymerization of styrene. For example, a study on styrene inhibition determined that compounds like 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and 4-hydroxy-2,2,6,6-tetramethyl piperidine 1-Oxyl (4-hydroxy-TEMPO) are potent inhibitors. mdpi.comresearchgate.net

Furthermore, investigations into styrene have also examined the synergistic effects of inhibitor blends. A combination of an antioxidant and an antipolymer, such as a blend of 4-hydroxy-TEMPO and DTBMP, has been shown to provide a more effective inhibition of styrene polymerization than either component used alone. mdpi.comresearchgate.net One study found an optimal blend of 25 wt.% 4-hydroxy-TEMPO and 75 wt.% DTMBP demonstrated a superior synergistic effect. mdpi.comresearchgate.net

While one patent concerning a method for producing ibuprofen (B1674241) from 1-(4′-isobutylphenyl)ethanol mentions the potential utility of polymerization inhibitors such as t-butylcatechol and hydroquinone (B1673460) to prevent the formation of this compound polymers, it does not provide experimental data on their effectiveness or mechanistic studies specific to the polymerization of this compound itself. google.com

Without dedicated research on this compound, any discussion on inhibitor effectiveness, mechanisms, and synergistic blends would be speculative. The scientific community has yet to publish in-depth studies that would provide the specific data needed to address the requested topics for this particular compound.

Applications of 4 Isobutylstyrene and Its Derivatives in Advanced Research

Pharmaceutical Synthesis and Drug Development

In the pharmaceutical industry, 4-isobutylstyrene is a well-established intermediate, particularly in the synthesis of profen-class NSAIDs. Its utility extends from traditional drug manufacturing to the frontier of creating novel therapeutic agents with enhanced or modified functionalities.

Precursor Role in Nonsteroidal Anti-Inflammatory Drug (NSAID) Synthesis

This compound is a key intermediate in several synthesis routes for Ibuprofen (B1674241), one of the most widely used NSAIDs for managing pain and inflammation. lookchem.comontosight.ai Various industrial processes have been developed to convert this compound into Ibuprofen efficiently. One common method involves the carbonylation of this compound. For instance, the hydrocarboxylation of this compound using carbon monoxide in the presence of a palladium catalyst system can produce 2-(4-isobutylphenyl) propionic acid, the chemical name for Ibuprofen. This reaction can achieve high regioselectivity and yield under optimized conditions.

Another pathway involves the dehydration of 1-(4-isobutylphenyl)ethanol (B131453) to form this compound, which is then converted to the active substrate 1-(4-isobutylphenyl)ethyl chloride. nih.gov This intermediate is subsequently carbonylated and hydrolyzed to produce Ibuprofen. nih.gov The versatility of this compound as a starting material is highlighted by the various catalytic systems developed to optimize this transformation.

| Synthesis Route from this compound | Key Reagents/Catalysts | Product | Reference |

| Asymmetric Hydrocarboxylation | Carbon Monoxide, PdCl2, THF | (S)-Ibuprofen | pharmaffiliates.com |

| Carbonylation | Palladium Catalyst, Carbon Monoxide, Water | Ibuprofen | |

| Hydroformylation | Rhodium-based Catalyst, Carbon Monoxide, Hydrogen | 2-(4-isobutylphenyl)propionaldehyde | rsc.org |

| Cyanidation and Hydrolysis | Hydrogen Cyanide | Ibuprofen |

Chiral Synthesis of Pharmaceutical Intermediates (e.g., (S)-Ibuprofen)

The anti-inflammatory activity of Ibuprofen is primarily attributed to its (S)-enantiomer. Consequently, significant research has focused on the enantioselective synthesis of (S)-Ibuprofen to provide a more potent drug with fewer side effects. This compound is a critical starting material for several of these chiral synthesis strategies.

One notable method is the catalytic asymmetric hydrovinylation of this compound with ethylene (B1197577). epo.org This reaction can produce the precursor 3-(4-isobutylphenyl)-1-butene with high enantiomeric excess. epo.org A subsequent three-step process involving ozonolysis and oxidation converts this intermediate into (S)-Ibuprofen with up to 97% enantiomeric excess (ee). epo.org

Asymmetric hydrocarboxylation and carbonylation of this compound are also prominent methods. Using palladium catalysts with chiral ligands, researchers have successfully produced (S)-Ibuprofen directly from this compound and carbon monoxide, achieving good yields and enantioselectivity. pharmaffiliates.comrsc.org For example, one catalytic reaction using carbon monoxide in the presence of oxygen and an optically active phosphoric acid derivative yielded (S)-ibuprofen with a 92% yield and 78% ee. pharmaffiliates.com These methods represent a more direct and atom-economical approach to the desired enantiomer.

| Chiral Synthesis Method | Catalyst System | Intermediate/Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrovinylation | Nickel catalyst with chiral ligands | 3-(4-isobutylphenyl)-1-butene | 96% | epo.org |

| Asymmetric Hydrocarboxylation | PdCl2 with L-(+)-diethyltartarate | (S)-Ibuprofen | 30% | pharmaffiliates.com |

| Asymmetric Carbonylation | Palladium catalyst with optically active phosphoric acid | (S)-Ibuprofen | 78% | pharmaffiliates.com |

Development of Novel Boron-Functionalized Drug Candidates (e.g., Bora-NSAIDs)

Extending the utility of this compound beyond traditional NSAIDs, recent research has focused on creating novel boron-functionalized drug candidates, known as "bora-NSAIDs". lookchem.comncl.edu.tw These compounds substitute a carbon atom with a boron atom, which can alter the molecule's chemical properties and biological activity. The development of boron-containing therapeutics like Bortezomib has spurred interest in this area. mdpi.com

A key process for creating these novel compounds begins with this compound. lookchem.comlookchem.com A recently developed benchtop method involves a two-step synthesis. First, this compound is produced via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene (B1275543) and vinylboronic acid pinacol (B44631) ester. ncl.edu.twlookchem.com The resulting this compound is then subjected to a copper-catalyzed regioselective boracarboxylation. lookchem.comlookchem.com This reaction incorporates both a boron ester and a carboxylic acid group across the vinyl bond, yielding a borylated derivative of ibuprofen, specifically an α-aryl-β-boryl-propionic acid often referred to as "bora-ibuprofen". lookchem.comncl.edu.twlookchem.com This synthetic strategy provides direct access to a new class of boron-modified NSAIDs, opening avenues for further research into their therapeutic potential. mdpi.comlookchem.com

Polymeric Materials Science

The vinyl group of this compound makes it a functional monomer for polymerization. Its incorporation into polymers, particularly block copolymers, allows for the creation of materials with specific thermal and mechanical properties, capable of self-organizing into complex nanostructures.

Development of Tailored Polymeric Materials from this compound Monomers

This compound can be polymerized or copolymerized to create materials with tailored properties. Research has shown its use in creating copolymer series for specialized applications such as migration imaging. lookchem.compharmaffiliates.comlookchem.com The bulky isobutyl group influences the polymer's properties, such as its glass transition temperature (Tg).

A significant area of research involves the synthesis of stereoregular polymers. For example, syndiotactic poly(4-isobutyl)styrene (sP(4-iBu)S) has been synthesized using a metallocene catalyst system. ncl.edu.tw This level of control over the polymer's tacticity is crucial for influencing its physical properties. Furthermore, this research demonstrated the creation of a well-defined block copolymer, syndiotactic poly(4-isobutyl)styrene-b-poly(L-lactide) (sP(4-iBu)S-b-PLLA), by using the functionalized syndiotactic polymer as a macroinitiator for the ring-opening polymerization of L-lactide. ncl.edu.tw Such block copolymers, combining a styrenic block with a biodegradable polyester (B1180765) block, are of interest for advanced material applications. The ability to copolymerize this compound with a wide range of other vinyl monomers allows for the precise tuning of material properties for specific needs. google.com

| Polymer Type | Synthesis Method | Monomers | Potential Application | Reference |

| Copolymer | Not specified | This compound, Isobutyl methacrylate | Migration Imaging | lookchem.com, lookchem.com |

| Homopolymer (Syndiotactic) | Metallocene Catalysis | This compound | Intermediate for block copolymers | ncl.edu.tw |

| Diblock Copolymer | Metallocene Catalysis & ROP | This compound, L-lactide | Advanced materials | ncl.edu.tw |

Self-Organization and Nanostructure Formation in this compound-based Polymers

Block copolymers, which consist of two or more chemically distinct polymer chains linked together, can spontaneously self-assemble into ordered nanostructures. nih.govrsc.org This process is driven by the thermodynamic incompatibility of the blocks, which causes them to separate into distinct domains on a nanometer scale. nih.gov The resulting morphologies, such as lamellae, cylinders, and spheres, are determined by factors like the relative lengths of the blocks and their interaction parameters. nih.govrsc.org

Polymers incorporating this compound are capable of this self-organization. Research on stereoregular diblock copolymers containing a syndiotactic poly(4-isobutyl)styrene block (sP(4-iBu)S-b-PLLA) has confirmed that these materials undergo microphase separation to form ordered nanostructures. ncl.edu.tw This behavior was verified through techniques like small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM). ncl.edu.tw

The principles governing this behavior are well-established from studies of other styrene-based block copolymers. For instance, poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) demonstrates that the interaction parameter between the blocks is crucial for forming well-defined patterns. rsc.org The self-assembly of block copolymers containing a para-substituted styrene (B11656) block like this compound allows for the fabrication of functional nanomaterials with potential uses in nanotechnology, microfluidics, and as templates for creating other nanostructured materials. mdpi.commdpi.com

Fragrance Chemistry and Fine Chemical Synthesis

This compound serves as a versatile precursor in the synthesis of various fine chemicals, most notably in the fragrance industry. Its chemical structure allows for its conversion into valuable aroma compounds.

Synthesis of Key Aroma Compounds via this compound Precursors

A significant application of this compound in fragrance chemistry is its role as a starting material for the synthesis of specific aroma compounds. One of the most prominent examples is its conversion to 4-isobutylbenzaldehyde (B42465), which is a crucial intermediate for the fragrance Silvial®, also known as 3-(4-isobutylphenyl)-2-methylpropanal. researchgate.net Silvial® is valued in the perfume industry for its powerful and vibrant floral scent, often described as having a muguet (lily-of-the-valley) character with an aldehydic touch. researchgate.net

The synthesis of 4-isobutylbenzaldehyde from this compound can be achieved through hydroformylation. This process involves the reaction of this compound with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. For instance, a rhodium-catalyzed hydroformylation using triphenylphosphine (B44618) ligands has been reported to produce 4-isobutylbenzaldehyde with a 78% yield at 80°C and 20 bar pressure. The resulting 4-isobutylbenzaldehyde is then further processed to yield Silvial®.

Beyond Silvial®, this compound is a precursor to 2-(4-isobutylphenyl)propionaldehyde, another significant aroma chemical. ontosight.ai This compound is noted for its floral and slightly sweet scent and is used in a variety of products, including perfumes and detergents. ontosight.ai

The following interactive table details key aroma compounds derived from this compound precursors.

Table 1: Aroma Compounds Derived from this compound Precursors

| Compound Name | Precursor | Olfactory Profile |

|---|---|---|

| Silvial® (3-(4-isobutylphenyl)-2-methylpropanal) | 4-Isobutylbenzaldehyde | Powerful, vibrant muguet, floral, aldehydic researchgate.net |

Catalysis Research

This compound and its derivatives are valuable tools in the field of catalysis research, serving both as substrates for exploring new catalytic reactions and as components of novel catalytic systems.

Exploration of this compound as a Substrate in Novel Catalytic Cycles

This compound is frequently employed as a model substrate in the development and investigation of new catalytic transformations. A notable example is its use in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). comsol.comcomsol.com The conversion of this compound to ibuprofen involves a palladium-catalyzed carbonylation reaction. comsol.comcomsol.com In this process, this compound is an intermediate that is converted to 1-(4-isobutylphenyl)ethyl chloride, the active substrate for the carbonylation step. comsol.com

Researchers have explored various catalytic systems for this transformation, including homogeneous catalysts like PdCl₂(PPh₃)₂ with additives such as LiCl and TsOH, and biphasic systems using water-soluble palladium catalysts. ku.eduresearchgate.net The study of the hydrocarboxylation of this compound to ibuprofen provides valuable insights into catalyst activity, selectivity, and reaction mechanisms. researchgate.net For instance, high-pressure NMR spectroscopy has been used to study the mechanistic details of the palladium-catalyzed hydrocarboxylation of this compound. researchgate.net

Furthermore, this compound has been utilized in asymmetric hydrovinylation reactions. nih.gov These reactions, catalyzed by nickel complexes with chiral ligands, can produce chiral precursors for important 2-arylpropionic acids like ibuprofen. nih.gov The enantioselective nature of these catalytic processes is a significant area of research.

Application of Deuterated this compound Derivatives as Catalysts

While there is extensive research on using this compound as a substrate, the direct application of its deuterated derivatives as catalysts is not prominently documented in the provided search results. However, the use of deuterated styrene derivatives, in general, is a critical aspect of mechanistic studies in catalysis.

A simple and effective method for the catalytic α-deuteration of styrenes has been developed. dicp.ac.cn This process, which uses a base-catalyzed reversible addition of methanol (B129727) in DMSO-d6, allows for the site-specific incorporation of deuterium. dicp.ac.cn These α-deuterated styrenes are valuable for several reasons:

Mechanistic Elucidation: The kinetic isotope effect observed when a C-H bond is replaced by a C-D bond can provide crucial information about the rate-determining step of a catalytic cycle.

Tracer Studies: Deuterium-labeled compounds can be used to track the transformation of molecules throughout a reaction pathway. dicp.ac.cn

The synthetic utility of these deuterated styrenes has been demonstrated by their conversion into deuterium-labeled chiral benzylic stereocenters, which are relevant in pharmaceutical compounds. dicp.ac.cn While the direct use of a deuterated this compound derivative as a catalyst is not explicitly described, the principles of using deuterated compounds for mechanistic understanding are directly applicable to catalytic systems involving this compound.

Table 2: Applications of Deuterated Styrene Derivatives in Catalysis Research

| Application | Description | Reference |

|---|---|---|

| Mechanistic Studies | Elucidating reaction pathways and kinetic isotope effects. | dicp.ac.cn |

Analytical and Spectroscopic Research Methodologies Applied to 4 Isobutylstyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy